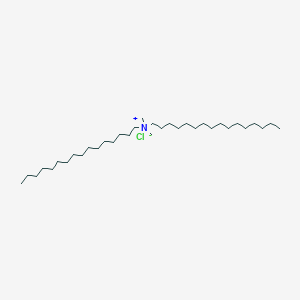

Dihexadecyl dimethyl ammonium chloride

概要

説明

Dihexadecyl dimethyl ammonium chloride (DHDMAC) is an organic quaternary ammonium surfactant that has numerous applications in scientific research. It is a cationic surfactant, meaning it carries a positive charge, and is often used in laboratory experiments due to its ability to solubilize and stabilize proteins, lipids, and other molecules. The properties of DHDMAC make it a useful tool for scientists and researchers, as it can be used in a variety of experiments and applications.

科学的研究の応用

Cosmetic Products: Rheological Behavior

Dihexadecyl dimethyl ammonium chloride (DDAC) impacts the rheological properties of cosmetic products. When added to behenyl trimethyl ammonium chloride/1-hexadecanol/water ternary systems, DDAC disrupts alpha gel structures, forming highly stable vesicles. This alteration in rheological behavior aids in improving the long-term stability of cosmetic products and offers a method to control product consistency (Akatsuka, Ohara, & Otsubo, 2006).

Nanocomposites: Structural and Thermal Properties

DDAC alters the structural and thermal properties of poly(lactic acid) (PLA) nanocomposites. The inclusion of DDAC and other organoclays in PLA nanocomposites influences clay dispersion, crystallinity, and thermal behavior. This indicates DDAC's role in enhancing material properties in nanocomposite applications (Alves et al., 2019).

Environmental Impact: Sorption to Municipal Sludge

DDAC demonstrates notable sorptive behavior to various forms of municipal sludge. Its adsorption correlates with its hydrophobicity and is influenced by factors like pH and sludge characteristics. This study is vital for assessing DDAC's environmental fate and potential human and ecological health impacts (Ismail, Tezel, & Pavlostathis, 2010).

Optically Active Surfactants: Synthesis and Characterization

DDAC has been studied for use as an optically active surfactant in enantioselective micellar catalysis. Its surface and aggregation behavior in aqueous media indicate potential applications in specific catalytic processes, emphasizing the role of surfactant structure in micelle formation (Diego‐Castro, Hailes, & Lawrence, 2001).

Antimicrobial Coatings: Cotton Treatment

DDAC's application in antimicrobial coatings, particularly for cotton fibers, shows significant bacterial inactivation capabilities. Its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli highlights its potential in medical and hygiene-related textiles (Liu et al., 2013).

Surfactant Systems: Aggregate Formation

DDAC's role in the formation of various aggregates in mixed surfactant systems demonstrates its potential in manipulating the physical properties of solutions. This can be relevant in processes like emulsion formulation and drug delivery systems (Ogata et al., 2022).

Gemini Surfactant: Synthesis and Performance

DDAC serves as a component in the synthesis of Gemini surfactants. Its properties, like the critical micelle concentration and combination with counter-ions, are crucial for applications in detergents and personal care products (Liu Fa, 2016).

Surface Activity: Dispersive Properties

DDAC's effect on the surface activity and dispersive properties of solutions suggests its potential in formulations requiring controlled surface tension, such as in coatings and paints (Liu et al., 2017).

Polymerization Processes

In the field of polymer science, DDAC plays a role in dispersion polymerization processes, influencing the reactivity ratios and intrinsic viscosity of polymers. This is significant for developing specific polymer properties for industrial applications (Wang et al., 2011).

作用機序

Target of Action

Dihexadecyl dimethyl ammonium chloride, also known as DDAC, is a quaternary ammonium compound . Its primary target is the cell membrane of microorganisms . It interacts with the lipid bilayers of the cell membrane, disrupting intermolecular interactions .

Mode of Action

DDAC acts by causing the disruption of intermolecular interactions and the dissociation of lipid bilayers . This disruption leads to changes in the cell membrane’s structure, causing leakage of intracellular components . The bacteriostatic (preventing growth) or bactericidal (killing microorganisms) activity of DDAC depends on its concentration and the growth phase of the microbial population .

Biochemical Pathways

The primary biochemical pathway affected by DDAC is the integrity of the cell membrane. By disrupting the lipid bilayer, DDAC interferes with essential cellular functions, such as nutrient uptake and waste removal . This disruption can lead to cell death .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DDAC is limited. It is known that ddac is poorly absorbed when orally administered to rats and is eliminated mainly through feces .

Result of Action

The action of DDAC on the cell membrane causes the leakage of intracellular molecules, leading to the death of the cells . It is a broad-spectrum biocidal agent, effective against bacteria and fungi . It is used as a disinfectant cleaner for linen, recommended for use in hospitals, hotels, and industries .

Action Environment

DDAC is a solid compound that is slightly soluble in water but can dissolve in organic solvents such as chloroform, benzene, and ethanol . It has the characteristics of a cationic surfactant and can react with negatively charged substances . Environmental factors such as temperature, pH, and the presence of organic matter can influence the action, efficacy, and stability of DDAC .

Safety and Hazards

生化学分析

Biochemical Properties

Dihexadecyl dimethyl ammonium chloride is a quaternary ammonium compound that disrupts intermolecular interactions and dissociates lipid bilayers . It is a broad-spectrum biocide against bacteria and fungi .

Cellular Effects

This compound causes the disruption of intermolecular interactions and the dissociation of lipid bilayers . The bacteriostatic or bactericidal activity of this compound depends on its concentration and the growth phase of the microbial population .

Molecular Mechanism

The molecular mechanism of this compound involves the disruption of intermolecular interactions and the dissociation of lipid bilayers . This disruption and dissociation are key to its role as a broad-spectrum biocide .

Dosage Effects in Animal Models

In mice, this compound was found to cause infertility and birth defects when combined with Alkyl (60% C14, 25% C12, 15% C16) dimethyl benzyl ammonium chloride . The toxicological effects associated with reported lowest-observed-adverse-effect levels for this compound are consistently characterized by reduced food consumption, reduced mean body weight, reduced body weight gain, and local irritation .

特性

IUPAC Name |

dihexadecyl(dimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H72N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPCLAPUXMZUCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H72ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051461 | |

| Record name | Dihexadecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

1812-53-9, 68002-59-5 | |

| Record name | Dicetyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1812-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicetyldimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001812539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aliquat 206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexadecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexadecyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICETYLDIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F4SX2007N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

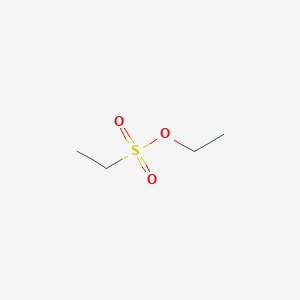

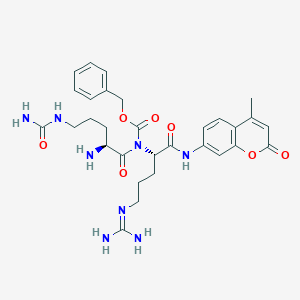

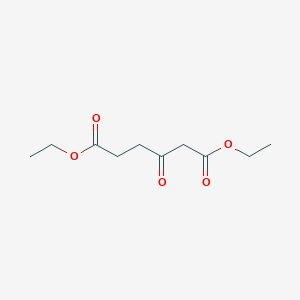

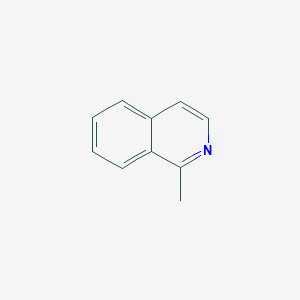

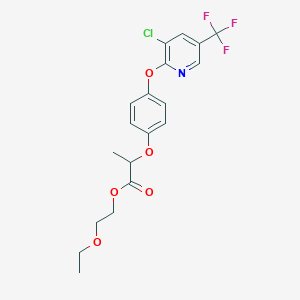

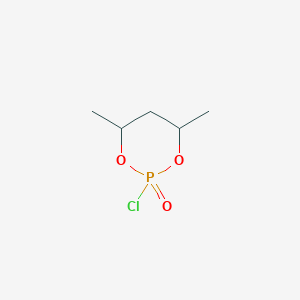

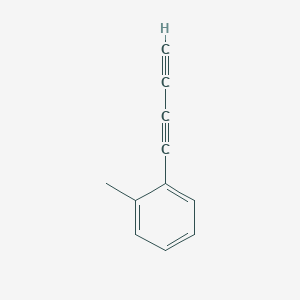

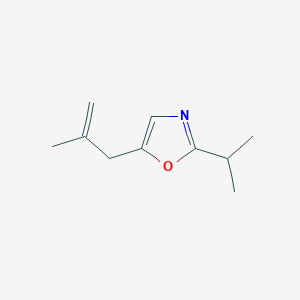

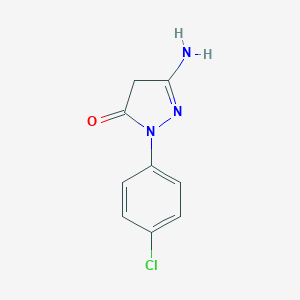

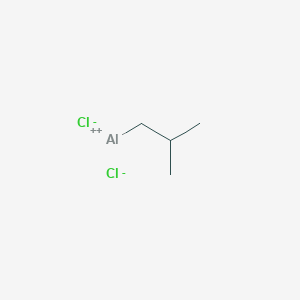

Feasible Synthetic Routes

Q & A

Q1: What is the role of Dihexadecyl Dimethyl Ammonium Chloride in a compound softening agent?

A1: this compound acts as a cationic surfactant in the compound softening agent described in the research []. While the exact mechanism isn't detailed in the paper, cationic surfactants like this compound generally adsorb onto negatively charged fabric surfaces, neutralizing static and imparting softness. This is further enhanced by the presence of other components like polydimethylsiloxane, which can contribute to lubrication and a smoother fabric feel [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)